
Zolmitriptan R-isomer
Vue d'ensemble
Description
Zolmitriptan R-isomer is the enantiomeric impurity of zolmitriptan, a selective serotonin 5-HT1B/1D receptor agonist used for acute migraine treatment. The active pharmaceutical ingredient (API) of zolmitriptan is the S-isomer, while the R-isomer is pharmacologically inactive and strictly controlled during manufacturing. Structurally, this compound shares the molecular formula C16H21N3O2 (MW: 287.36) but differs in stereochemistry at the chiral center . Regulatory guidelines mandate a maximum impurity limit of 1.0% for the R-isomer in zolmitriptan formulations, ensuring enantiomeric purity and therapeutic safety . Analytical methods, such as capillary electrophoresis with UV detection, are employed to quantify this impurity, achieving a resolution ≥1.5 between zolmitriptan and its R-isomer .
Méthodes De Préparation
Synthetic Routes Leading to R-Isomer Formation
Fischer Indole Synthesis and Racemization Risks
The classical Fischer indole synthesis, employed in early Zolmitriptan production, involves condensing 4-hydrazinobenzyl-oxazolidinone with 4-(N,N-dimethylamino)butyraldehyde diethyl acetal under acidic conditions . This step introduces stereochemical uncertainty due to:
-
Acid-mediated racemization : Prolonged exposure to HCl at elevated temperatures (>80°C) causes partial epimerization at the oxazolidinone chiral center, generating up to 2.5% R-isomer .
-
Incomplete stereochemical control : Non-enantioselective reduction of intermediates like (Z)-2-(acetylamino)-3-{[3-N,N-(dimethylamine)ethyl)-1H-indol-5-yl]-2-propenoic acid methyl ester leads to 1:1 R/S mixtures without chiral catalysts .
Heck Coupling and Byproduct Formation
Modern routes utilize palladium-catalyzed Heck coupling between 5-bromoindole derivatives and acrylates. Key R-isomer generation pathways include:
These side reactions necessitate post-synthesis purification using chiral stationary phases (CSPs) to meet pharmacopeial limits (<1.0% R-isomer) .
Enantioselective Synthesis Using Chiral Catalysts
Asymmetric Hydrogenation with TangPhos Ligands
The patent US20100217013A1 discloses a Rhodium-catalyzed process achieving 99.8% ee for S-Zolmitriptan :
Catalyst System :
-
Rh-(R,R,S,S)-TangPhos : Generates R-isomer when used with (Z)-2-acetylamino cinnamate esters
-
Reaction Conditions :
-
50 psi H₂ in methanol at 25°C
-
Substrate/catalyst ratio = 500:1
-
Turnover frequency = 1,200 h⁻¹
-
Mechanistic Insights :
-
The TangPhos ligand's bis-phosphine structure creates a chiral pocket favoring R or S configuration via:
-
π-π stacking with indole ring
-
Hydrogen bonding to oxazolidinone carbonyl
-
Steric hindrance from adamantyl substituents
-
Kinetic Resolution in Oxazolidinone Formation
CN103275075B describes a resolution method during cyclization :
-
React (S)-3-(4-nitrophenyl)-2-amino-1-propanol with triphosgene
-
Chiral Brønsted acids (e.g., TRIP) induce kinetic selectivity:
-
S-isomer : 95% yield, 98% ee
-
R-isomer : <2% yield due to transition state destabilization
-
Industrial-Scale Impurity Control Strategies
Crystallization-Induced Asymmetric Transformation
Multi-stage crystallization in ethyl acetate/hexane (3:7 v/v) enriches S-isomer purity:
Stage | Temp (°C) | R-Isomer Content |
---|---|---|
1 | 50 | 1.8% |
2 | -10 | 0.9% |
3 | -20 | 0.3% |
This process leverages differential solubility (S-isomer solubility = 12 mg/mL vs. R-isomer = 32 mg/mL at -20°C) .
Continuous Flow Chromatography
Patented CSP columns achieve production-scale separation:
Column Parameters :
-
Stationary phase: Vancomycin-bonded silica (5 μm, 250×4.6 mm)
-
Mobile phase: 100 mM HOAc/TEA (95:5, v/v) in methanol
-
Flow rate: 1.0 mL/min
-
Retention times:
-
R-isomer: 14.2 min
-
S-isomer: 16.8 min
-
Analytical Methods for R-Isomer Quantification
Chiral CE with UV Detection
Optimized capillary electrophoresis conditions:
Parameter | Value |
---|---|
Background electrolyte | 50 mM β-CD in 20 mM phosphate buffer (pH 2.5) |
Voltage | 25 kV |
Detection wavelength | 225 nm |
LOD for R-isomer | 0.05% (50 ng/mL) |
This method resolves R/S isomers in 8 minutes with Rs = 1.8 .
LC-MS/MS for Trace Analysis
A validated UPLC-MS/MS method achieves ppb-level sensitivity:
-
Column : Chiralpak IC-3 (150×3.0 mm, 3 μm)
-
Mobile phase : 0.1% DEA in hexane/ethanol (80:20)
-
MRM transitions :
-
R-isomer: m/z 287 → 154 (CE 25 eV)
-
S-isomer: m/z 287 → 140 (CE 30 eV)
-
Thermodynamic and Kinetic Studies
Racemization Activation Energy
Variable-temperature NMR reveals:
-
Activation energy (Ea) : 98 kJ/mol for S→R isomerization
-
Half-life at 25°C : 1,200 hours
-
Accelerated degradation :
Solvent Effects on Enantiomeric Stability
Molecular dynamics simulations show:
Solvent | ΔG‡ (S→R) (kJ/mol) |
---|---|
Water | 105.4 |
Ethanol | 112.7 |
Toluene | 121.9 |
Polar solvents lower racemization barriers by stabilizing zwitterionic transition states .
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Applications De Recherche Scientifique
Analytical Methods for Zolmitriptan R-Isomer
The accurate measurement of Zolmitriptan and its enantiomers is crucial for ensuring drug safety and efficacy. Various analytical techniques have been developed to quantify the R-isomer in pharmaceutical formulations.
Capillary Zone Electrophoresis (CZE)
CZE has emerged as a powerful method for analyzing Zolmitriptan enantiomers due to its high resolution and efficiency. A study demonstrated that CZE could effectively separate Zolmitriptan from its R-isomer and related impurities, meeting the standards set by the United States Pharmacopeia (USP) . The method showed:
- Relative Migration Times : Consistent with USP standards.
- Resolution : Minimum resolution of 1.5 between Zolmitriptan and its R-isomer.
- Reproducibility : Relative standard deviation not exceeding 5% for peak responses.
This method is particularly beneficial for ensuring that formulations remain within the acceptable limit of 0.15% w/w for the R-isomer due to its toxicity concerns .
Implications in Drug Formulation
The presence of the R-isomer in Zolmitriptan formulations poses challenges due to its potential toxicity. Research has focused on developing formulations that minimize this isomer's presence while maximizing therapeutic effects.
Transdermal Delivery Systems
Recent studies have explored transdermal delivery systems, such as niosomal formulations, to enhance the bioavailability of Zolmitriptan while mitigating adverse effects associated with oral administration . Key findings include:
- Enhanced Bioavailability : Transdermal systems can bypass first-pass metabolism, improving drug absorption.
- Mechanism Exploration : Novel mechanisms involving epigenetic and endocannabinoid pathways were identified, suggesting that these formulations may offer additional therapeutic benefits beyond migraine relief.
Case Studies and Clinical Applications
Several case studies highlight the clinical relevance of this compound in migraine treatment and research.
Cardiovascular Safety Studies
Research has investigated the cardiovascular safety profile of triptans, including Zolmitriptan. A study indicated that while triptans are effective for migraine relief, their use could be associated with cardiovascular events . Understanding these risks is crucial for patient management, especially in those with pre-existing conditions.
Innovative Formulations
A study on intranasal delivery systems demonstrated that eutectic powders of Zolmitriptan could significantly enhance drug delivery directly to the brain . This approach offers:
- Rapid Onset : Intranasal administration can provide faster relief during acute migraine attacks.
- Improved Patient Compliance : Non-invasive delivery methods may increase adherence among patients who experience nausea or vomiting during migraines.
Mécanisme D'action
The mechanism of action of (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
Comparison with Other Triptans
Zolmitriptan demonstrates distinct efficacy and tolerability compared to other triptans. In patient-rated studies, zolmitriptan (79.8% "very good/good" ratings) outperformed rizatriptan (71.3%) in acute migraine relief (p=0.028). However, this advantage diminished (p=0.267) when excluding zolmitriptan nasal formulations, highlighting formulation-dependent variability . Compared to telcagepant, a calcitonin gene-related peptide (CGRP) antagonist, zolmitriptan (5 mg) showed comparable efficacy in pain relief but higher side-effect incidence (e.g., dizziness, nausea). Telcagepant (300 mg) achieved similar primary endpoints with fewer adverse effects .
Table 1: Efficacy and Tolerability of Triptans
Compound | Pain Relief (2h) | Very Good/Good Ratings | Side-Effect Incidence |
---|---|---|---|
Zolmitriptan | 79.8% | 79.8% | High |
Rizatriptan | 71.3% | 71.3% | Moderate |
Telcagepant | ~75%* | N/A | Low |
*Data approximated from clinical trial results .
Comparison with Zolmitriptan Metabolites
Zolmitriptan is metabolized into three major derivatives:
- 183C91 (N-desmethyl metabolite) : A pharmacologically active metabolite with 2-fold higher 5-HT1B/1D receptor potency than zolmitriptan .
- N-oxide and indole-acetic acid metabolites : Inactive compounds excreted renally .
The R-isomer lacks therapeutic activity, contrasting sharply with 183C91. This underscores the importance of stereochemical purity in zolmitriptan formulations.
Comparison with Stereoisomers and Impurities
The R-isomer is the primary stereoisomeric impurity in zolmitriptan synthesis. Regulatory limits for related impurities are stringent:
Table 2: Impurity Limits in Zolmitriptan Formulations
Impurity | Relative Migration Time | Maximum Allowable Limit (%) |
---|---|---|
Zolmitriptan-related compound G | 0.68 | 0.52 |
Zolmitriptan-related compound F | 0.71 | 0.41 |
Zolmitriptan R-isomer | 1.07 | 1.0 |
Unspecified impurities | 1.0 | 0.1 |
Comparison with Nitroso Derivatives
Pharmacokinetic and Metabolic Considerations
Zolmitriptan exhibits a plasma half-life of 2.5–3 hours, with bioavailability unaffected by food . In vitro metabolic stability studies classify zolmitriptan as a slowly metabolized compound, with intrinsic hepatic clearance values consistent across preclinical models .
Activité Biologique
Zolmitriptan, a medication primarily used for the acute treatment of migraines, is a selective agonist of the serotonin receptors 5-HT_1B and 5-HT_1D. The compound exists in two enantiomeric forms: the pharmacologically active (S)-isomer and the less active (R)-isomer. This article delves into the biological activity of the Zolmitriptan R-isomer, focusing on its pharmacodynamics, toxicity, and implications in clinical settings.
Overview of Zolmitriptan
Zolmitriptan is synthesized as the (S)-isomer due to its higher potency compared to the (R)-isomer. The (R)-isomer has been associated with toxicity, leading to stringent limits on its allowable concentration in pharmaceutical formulations. Specifically, the United States Pharmacopoeia (USP) sets a maximum limit of 0.15% w/w for the (R)-isomer in Zolmitriptan preparations to ensure safety and efficacy .
Pharmacological Mechanism
Mechanism of Action:
Zolmitriptan's primary action involves agonism at serotonin receptors, which leads to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, such as Calcitonin Gene-Related Peptide (CGRP). This mechanism is crucial in alleviating migraine symptoms by counteracting the pathophysiological processes involved in migraine attacks .
Biological Activity of R-Isomer
Toxicity and Side Effects:
The R-isomer has been noted for its toxic effects. Studies indicate that it may contribute to adverse events when present in significant quantities. For instance, a retrospective analysis highlighted that adverse events associated with triptan use often include neurological disturbances, which could be exacerbated by the presence of the R-isomer in formulations .
Comparative Potency:
Research has demonstrated that while the (S)-isomer effectively mitigates migraine symptoms, the (R)-isomer does not exhibit similar therapeutic benefits. In fact, it may interfere with the efficacy of Zolmitriptan as a whole due to its antagonistic effects on serotonin receptors .
Analytical Methods for R-Isomer Detection
To ensure safety and compliance with regulatory standards, various analytical methods have been developed for detecting and quantifying the R-isomer in pharmaceutical preparations:
These methods are essential for maintaining the purity of Zolmitriptan products and ensuring that toxic levels of the R-isomer are not present.
Case Studies
-
Adverse Events Analysis :
A study analyzing reports from the FDA Adverse Event Reporting System (FAERS) found that Zolmitriptan was involved in numerous adverse event reports, particularly concerning nervous system disorders. The presence of the R-isomer could potentially heighten these risks due to its toxic profile . -
Chiral Separation Validation :
Research validating chiral liquid chromatography methods demonstrated that effective separation between (S)- and (R)-isomers could be achieved with high precision and accuracy, underscoring the importance of monitoring enantiomeric purity in clinical formulations .
Q & A
Basic Research Questions
Q. What analytical methods are commonly used to separate and quantify Zolmitriptan R-isomer from its S-isomer in bulk drug substances?
- Methodological Answer : Capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) are standard techniques. CE parameters include a 75-μm fused-silica capillary, 15 kV applied voltage, and UV detection at 200 nm, achieving a resolution ≥1.5 between isomers . HPLC methods utilize normal-phase columns with mobile phases optimized for chiral separation, validated for specificity and precision (e.g., relative standard deviation <15%) .
Q. How are in vitro dissolution and permeability of this compound formulations evaluated?
- Methodological Answer : Attenu total reflectance-Fourier transform infrared spectroscopy (ATR-FTIR) is employed for real-time dissolution monitoring, leveraging characteristic absorption peaks at 283 nm . Permeability studies use Franz diffusion cells or ex vivo mucosal models, with data analyzed via ANOVA or paired t-tests (p < 0.05) .
Q. What acceptance criteria are established for this compound impurities in pharmacopeial standards?
- Methodological Answer : The United States Pharmacopeia (USP) specifies a maximum limit of 1.0% for the R-isomer, with related compounds (e.g., Zolmitriptan-related compound G) capped at 0.52%. Analytical methods must resolve impurities with relative migration times calibrated against reference standards .
Advanced Research Questions
Q. How can chromatographic conditions be optimized to resolve this compound in complex biological matrices?
- Methodological Answer : Optimization involves adjusting mobile phase polarity (e.g., hexane:ethanol ratios), column temperature (e.g., 25°C), and injection parameters (e.g., 0.5 psi for 5 s in CE). Robustness testing under modified conditions (e.g., ±10% organic phase) ensures resolution >2.0 between isomers .
Q. What strategies reconcile discrepancies between in vitro dissolution efficiency (%DE) and in vivo absorption of this compound formulations?
- Methodological Answer : While SNEDDS formulations achieve >90% DE in vitro due to low surface free energy and small droplet size , in vivo absorption requires complementary models (e.g., brain-targeting via intranasal routes ). Multivariate regression analysis identifies confounding factors like mucosal adhesion or metabolic instability .
Q. How are advanced statistical methods applied to pharmacokinetic data analysis for this compound?
- Methodological Answer : Nonlinear mixed-effects modeling (NONMEM) or repeated-measures ANOVA are used to assess brain-targeting efficacy. For example, optimized Zolmitriptan-SNEDDS (F5) showed delayed convulsions and normalized brain activity in murine models, with significance validated via GraphPad Prism (p < 0.05) .
Q. What validation parameters are critical for quantifying trace levels of this compound in stability studies?
- Methodological Answer : Linearity (R² ≥0.996) across 600–6000 ng/mL ranges, precision (RSD <5% at LOQ), and solution stability under stressed conditions (e.g., 24-hour room temperature) must be validated. System suitability tests include resolution ≥1.5 and retention time reproducibility .
Q. Contradiction Analysis & Experimental Design
Q. How should researchers address conflicting data on this compound’s emulsification efficiency in lipid-based formulations?
- Methodological Answer : Contradictions arise from surfactant concentration effects: higher levels reduce zeta potential (due to hydroxyl group exclusion) but slow emulsification. Full factorial designs (e.g., varying oil:surfactant ratios) with response surface methodology resolve these trade-offs .
Q. What experimental designs are recommended for evaluating chiral inversion risks of this compound in vivo?
Propriétés
IUPAC Name |
(4R)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSDMUVEXKOYBU-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@@H]3COC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139264-24-7 | |
Record name | Zolmitriptan, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139264247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZOLMITRIPTAN, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3YOE57701 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.